molecular formula C17H19N B1275509 2-[1,1'-Biphenyl]-4-ylpiperidine CAS No. 383128-28-7

2-[1,1'-Biphenyl]-4-ylpiperidine

Cat. No. B1275509
CAS RN: 383128-28-7
M. Wt: 237.34 g/mol
InChI Key: WQIHYIUYBRGORU-UHFFFAOYSA-N
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Description

The compound "2-[1,1'-Biphenyl]-4-ylpiperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed and synthesized as biased agonists of serotonin 5-HT1A receptors . Similarly, a series of 2,6-diarylpiperidin-4-one N(4')-cyclohexyl thiosemicarbazones were synthesized from corresponding diarylpiperidin-4-ones . Another paper describes the synthesis of substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines as dopaminergic ligands . These examples demonstrate the diverse synthetic routes and methodologies employed to create piperidine-based compounds, which could be relevant for the synthesis of "2-[1,1'-Biphenyl]-4-ylpiperidine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Single-crystal X-ray diffraction analysis has been used to confirm the chemical structures of synthesized compounds . The paper on group 2 metal complexes with pyridinic ligands provides detailed insights into the coordination behavior and geometry around metal ions, which could be extrapolated to understand the molecular structure of "2-[1,1'-Biphenyl]-4-ylpiperidine" .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is highlighted in several papers. For example, the SEAr/SNAr reaction was used to synthesize a compound with a 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine structure . This indicates the potential reactivity of biphenyl-piperidine compounds under nucleophilic aromatic substitution conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and penetration through biological barriers, are important for their pharmacokinetic profiles . The antimicrobial activity of some 2-(benzothiazol-2-yl)-1-(alkyl-2,6-diarylpiperidin-4-ylidine)hydrazine derivatives was evaluated, providing insights into the biological properties of these compounds . Additionally, the electrochemical and photophysical properties of cyclometalated platinum(II) acetylide complexes with a bipyridyl moiety were studied, which could be relevant for understanding the properties of "2-[1,1'-Biphenyl]-4-ylpiperidine" .

Scientific Research Applications

Tyrosinase Inhibition

2-[1,1'-Biphenyl]-4-ylpiperidine derivatives have been explored for their potential as tyrosinase inhibitors. A study by Kwong et al. (2017) synthesized a series of these compounds, finding that some exhibited significant anti-tyrosinase activities. These activities were comparable to the standard inhibitor kojic acid, suggesting their potential in clinical treatments related to tyrosinase inhibition (Kwong et al., 2017).

GlyT1 Inhibition

Zhao et al. (2009) discovered novel and selective glycine transporter 1 (GlyT1) inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide. These inhibitors showed improved aqueous solubility and were devoid of time-dependent CYP inhibition activity, highlighting the therapeutic potential of these compounds (Zhao et al., 2009).

Chemical Synthesis and Characterization

Micheletti et al. (2020) synthesized and characterized a compound involving 2-[1,1'-Biphenyl]-4-ylpiperidine through SEAr/SNAr reaction. The structure of the synthesized compound was elucidated using various spectroscopic methods, contributing to the chemical knowledge of such compounds (Micheletti et al., 2020).

Luminescence and Photophysical Properties

Zhang et al. (2020) synthesized novel phosphorescent host materials based on triphenylpyridine derivatives, including those with a 2-[1,1'-Biphenyl]-4-ylpiperidine structure. These materials exhibited excellent thermal stability and high triplet energy levels, emitting blue fluorescence in different solvents, which could have applications in photophysical studies and material science (Zhang et al., 2020).

properties

IUPAC Name

2-(4-phenylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHYIUYBRGORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)piperidine

CAS RN

383128-28-7
Record name 2-[1,1′-Biphenyl]-4-ylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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